N-Desalkyl Itraconazole is a significant metabolite of Itraconazole, an antifungal agent widely used for treating various fungal infections. The compound is produced through the metabolism of Itraconazole by cytochrome P450 3A4 enzymes. Understanding N-Desalkyl Itraconazole is crucial for evaluating the pharmacokinetics and therapeutic efficacy of Itraconazole, as well as its potential interactions with other medications.
N-Desalkyl Itraconazole is primarily formed in the liver during the metabolism of Itraconazole. This transformation involves the removal of an alkyl group, resulting in a compound that retains antifungal properties but may exhibit different pharmacological characteristics compared to its parent compound. The compound's presence in plasma can be measured using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
N-Desalkyl Itraconazole is classified as a triazole antifungal agent. It belongs to the broader category of azole compounds, which are characterized by their ability to inhibit fungal ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is shared with other azole derivatives, making N-Desalkyl Itraconazole relevant in the context of antifungal therapy .
The synthesis of N-Desalkyl Itraconazole occurs predominantly through metabolic pathways involving cytochrome P450 enzymes. Specifically, cytochrome P450 3A4 catalyzes the demethylation process that leads to the formation of this metabolite. While direct synthetic routes for N-Desalkyl Itraconazole are less common in literature, understanding its metabolic production is essential for pharmacological studies.
The metabolic pathway can be outlined as follows:
The molecular formula for N-Desalkyl Itraconazole is , reflecting its complex structure derived from Itraconazole by the removal of an alkyl side chain.
Key structural data includes:
N-Desalkyl Itraconazole exerts its antifungal effects primarily through inhibition of ergosterol synthesis in fungal cell membranes. This action disrupts membrane integrity and function, leading to cell death.
The mechanism involves:
Relevant analyses include solubility tests in various solvents which indicate that maximum solubility occurs in certain binary mixtures like dimethylformamide and ethanol .
N-Desalkyl Itraconazole's primary application lies within pharmaceutical research and clinical settings:
This metabolite is integral to ongoing research aimed at optimizing antifungal therapies and understanding patient-specific responses to treatment regimens .
N-Desalkyl itraconazole (ND-ITZ; CAS 89848-41-9) is a major pharmacologically active metabolite of the antifungal drug itraconazole (ITZ). Its systematic IUPAC name is cis-4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, reflecting its complex polycyclic architecture [2] [3] . Structurally, ND-ITZ arises from the oxidative removal of the sec-butyl side chain attached to the triazolone ring of itraconazole, resulting in a tertiary amine functionality at this position [1] [4]. The metabolite retains the dioxolane ring and triazole groups critical for target binding but exhibits reduced molecular weight (649.53 g/mol; C~31~H~30~Cl~2~N~8~O~4~) compared to the parent drug (705.64 g/mol) [3] [6] . Stereochemically, commercial itraconazole comprises four cis-stereoisomers, and ND-ITZ inherits the cis configuration at the dioxolane C-2 and C-4 positions, which influences its metabolic formation kinetics and inhibitory potency [5] [8].
ND-ITZ is a white-to-pale brown crystalline solid with a melting point exceeding 213°C (with decomposition) [2] . Its solubility profile is characterized by high lipophilicity (predicted logP ~4.26), contributing to significant protein binding (>99%) and limited aqueous solubility [6] . Experimental data shows slight solubility in dimethyl sulfoxide (DMSO) upon heating/sonication and very limited solubility in methanol, while it remains practically insoluble in water or buffered solutions at physiological pH [2] [3]. The compound exhibits a predicted pKa of 10.16 ± 0.20, indicating predominantly basic character under physiological conditions [2] . Stability studies within LC-MS/MS analytical methods demonstrate that ND-ITZ remains stable in human plasma for at least 24 hours at room temperature and through three freeze-thaw cycles when stored at -80°C [1] [4]. However, it may undergo pH-dependent hydrolytic degradation, particularly under strongly acidic or alkaline conditions, necessitating controlled handling during analytical procedures.
Table 1: Physicochemical Properties of N-Desalkyl Itraconazole
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C~31~H~30~Cl~2~N~8~O~4~ | - |
Molecular Weight | 649.53 g/mol | - |
Melting Point | >213°C (dec.) | Decomposition observed |
Predicted Density | 1.49 ± 0.1 g/cm³ | - |
Solubility in Water | Practically insoluble | pH 7.4, 20°C |
Solubility in DMSO | Slightly soluble (with heating) | 25°C |
Solubility in Methanol | Very slightly soluble (with heating) | 25°C |
Predicted pKa | 10.16 ± 0.20 | - |
LogP (Predicted) | 4.26 | - |
The synthesis of ND-ITZ occurs through biotransformation and chemical synthesis routes:
Biotransformation (Primary Pathway): ND-ITZ is predominantly formed in vivo via cytochrome P450 3A4 (CYP3A4)-mediated oxidative N-dealkylation of itraconazole. This sequential metabolism involves initial hydroxylation of itraconazole to hydroxy-itraconazole (OH-ITZ), followed by oxidation to keto-itraconazole (keto-ITZ), culminating in the cleavage of the sec-butyl side chain to yield ND-ITZ [1] [4] [5]. The reaction exhibits stereoselectivity, favoring the (2R,4S) isomers of itraconazole as substrates [5] [8].
Chemical Synthesis: Non-enzymatic synthesis routes typically start from advanced intermediates of itraconazole. A common strategy involves:
Scale Challenges: Chemical synthesis typically yields milligram quantities (e.g., 10–250 mg), reflecting its use primarily as a reference standard. Synthesis costs are high (e.g., $398/10mg), driven by complex purification requirements [3] [7].
Deuterated derivatives of ND-ITZ serve as indispensable internal standards in quantitative bioanalysis, enabling precise correction for matrix effects and extraction variability during LC-MS/MS assays:
ND-ITZ-d~8~: This derivative incorporates eight deuterium atoms, typically at aromatic positions or on stable alkyl groups within the molecule. It co-elutes chromatographically with native ND-ITZ but exhibits distinct mass shifts (e.g., m/z 649 → 657) in mass spectrometry, allowing unambiguous differentiation [1] [4]. It is commercially synthesized using deuterated building blocks (e.g., deuterated phenylpiperazine precursors) under controlled conditions to ensure isotopic purity >98% [4].
Applications: Deuterated ND-ITZ enables accurate quantification of the metabolite in human plasma at concentrations as low as 1 ng/mL, facilitating pharmacokinetic studies of itraconazole metabolism. It is critical for assessing the contribution of ND-ITZ to CYP3A4 inhibition during drug-drug interaction studies [1] [4] [8].
Table 2: Deuterated Derivatives of N-Desalkyl Itraconazole
Derivative | Key Modification | Primary Application | Detection Shift (m/z) |
---|---|---|---|
ND-ITZ-d~8~ | Eight deuterium atoms | Internal standard for LC-MS/MS bioanalysis | ~649 → 657 (M+H)+ |
(Synthesized from deuterated phenylpiperazine precursors) | Correction for matrix effects in plasma samples |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: